Vidofludimus hemicalcium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1354012-90-0 |
|---|---|
Molecular Formula |
C40H34CaF2N2O8 |
Molecular Weight |
748.8 g/mol |
IUPAC Name |
calcium bis(2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate) |
InChI |
InChI=1S/2C20H18FNO4.Ca/c2*1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25;/h2*2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25);/q;;+2/p-2 |
InChI Key |
KWSJBFAXOPFZSO-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.[Ca+2] |
Origin of Product |
United States |
Molecular and Cellular Pharmacology
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
A primary mechanism of action for Vidofludimus (B1684499) calcium is the potent inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. imux.compatsnap.com This pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as activated lymphocytes. patsnap.comnih.gov
DHODH as a Mitochondrial Enzyme and Key Metabolic Node
Dihydroorotate dehydrogenase is a flavin mononucleotide (FMN)-dependent enzyme located on the inner mitochondrial membrane. wikipedia.orgnih.gov It is the fourth enzyme in the de novo pyrimidine synthesis pathway and is unique in its mitochondrial localization, while other enzymes of this pathway are found in the cytosol. wikipedia.orgnih.gov DHODH catalyzes the ubiquinone-mediated oxidation of dihydroorotate to orotate. wikipedia.orgnih.gov
This localization functionally links pyrimidine biosynthesis with the mitochondrial electron transport chain. wikipedia.orgnih.gov By transferring electrons to the ubiquinone pool, DHODH activity is coupled to mitochondrial respiration. nih.govsci-hub.se This positions DHODH as a critical metabolic node, integrating cellular proliferation, mitochondrial bioenergetics, and redox homeostasis. wikipedia.orgnih.gov Its activity is particularly vital for cells with high energy and nucleotide demands, such as rapidly dividing cancer cells and activated immune cells. nih.govcy5-5-maleimide.com
Molecular Basis of Pyrimidine Biosynthesis Pathway Modulation
Vidofludimus calcium exerts its effect by inhibiting DHODH, which is a rate-limiting step in the de novo pyrimidine synthesis pathway. nih.govnih.gov This inhibition leads to a depletion of the intracellular pool of pyrimidines (uridine, cytosine, and thymine), which are essential building blocks for RNA and DNA synthesis. patsnap.comnih.gov Consequently, cells that are rapidly dividing and have a high demand for nucleotides are particularly sensitive to the effects of DHODH inhibition. patsnap.comnih.gov
Preclinical studies have demonstrated the potency of this inhibition. For instance, Vidofludimus has an IC50 of 134 nM for human DHODH. selleckchem.com It has been shown to be approximately 2.6 times more potent in inhibiting human DHODH compared to teriflunomide (B560168), another DHODH inhibitor. nih.govms-docblog.de This potent inhibition effectively halts the pyrimidine supply, thereby modulating the metabolic processes dependent on these nucleotides. elifesciences.orgelifesciences.org The reduction in pyrimidine nucleotides, such as UTP and CTP, has been confirmed through metabolomic analysis following treatment with DHODH inhibitors. elifesciences.orgnih.gov
Cellular Effects on Lymphocyte Metabolism and Proliferation
The primary cellular targets of DHODH inhibition by Vidofludimus calcium are highly metabolically active immune cells, specifically activated T and B lymphocytes. imux.compatsnap.com These cells rely heavily on the de novo pyrimidine synthesis pathway to support their clonal expansion upon activation. patsnap.comastct.org By blocking this pathway, Vidofludimus calcium induces metabolic stress in these cells, leading to a reduction in their proliferation and activity. imux.com
| Compound | Target | Potency Metric (IC50) | Relative Potency vs. Teriflunomide | Effect on T-cell Proliferation | Effect on Cytokine Secretion (IL-17, IFN-γ) |
|---|---|---|---|---|---|
| Vidofludimus | Human DHODH | 134 nM selleckchem.com | 2.6 times more potent nih.govms-docblog.de | More efficacious inhibition nih.govms-docblog.de | Inhibition observed nih.govms-docblog.de |
| Teriflunomide | Human DHODH | Data not specified | Baseline | Less efficacious inhibition nih.govms-docblog.de | Inhibition observed |
Mechanisms of Selective Immunomodulation in Activated Cells
A key feature of Vidofludimus calcium is its selective action on hyperactive T and B cells, while leaving other immune cells largely unaffected. imux.comimux.com This selectivity stems from the differential reliance on nucleotide synthesis pathways between resting and activated lymphocytes. Quiescent or resting immune cells can typically meet their metabolic needs through the pyrimidine salvage pathway. cy5-5-maleimide.comresearcher.life However, upon activation, lymphocytes undergo rapid proliferation, a process that demands a substantial increase in nucleotide synthesis that can only be met by the de novo pathway. cy5-5-maleimide.com
By specifically targeting DHODH, Vidofludimus calcium selectively impairs the function of these pathologically overactive immune cells without causing broad immunosuppression. patsnap.com This allows the normal functions of the immune system, such as fighting infections, to remain largely intact. imux.com This targeted approach distinguishes it from traditional immunosuppressants that may have more widespread effects on the immune system. patsnap.com
Transcriptional Elongation and Cell Cycle Dynamics
The depletion of pyrimidine pools resulting from DHODH inhibition has significant consequences for cell cycle progression and transcriptional processes. Since DNA and RNA synthesis are fundamental to cell division, a shortage of pyrimidine precursors can lead to cell cycle arrest. nih.gov Studies on DHODH inhibitors have shown that they can cause cells to accumulate in the S-phase or induce G2/M arrest. nih.govresearchgate.netnih.gov
Furthermore, pyrimidine availability can directly impact transcriptional elongation. wikipedia.orgresearchgate.net A reduction in the necessary nucleotide triphosphates can slow down or stall RNA polymerase II, affecting the expression of various genes. elifesciences.orgnih.gov Specifically, pyrimidine depletion has been shown to mediate the upregulation of antigen presentation pathway genes through the control of RNA polymerase II elongation by the positive transcription elongation factor B (P-TEFb). elifesciences.orgelifesciences.orgnih.gov
Nuclear Receptor-Related 1 (Nurr1) Activation
In addition to its well-established role as a DHODH inhibitor, Vidofludimus calcium has been identified as a potent activator (agonist) of the Nuclear Receptor-Related 1 (Nurr1). imux.commultiplesclerosisnewstoday.comnih.gov Nurr1, also known as NR4A2, is a transcription factor predominantly expressed in the central nervous system, including in neurons, microglia, and astrocytes. investorroom.comimux.com It plays a crucial role in neuronal development, function, and survival. investorroom.com
Activation of Nurr1 is associated with neuroprotective and anti-inflammatory effects. nih.gov In microglia and astrocytes, Nurr1 activation can reduce the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide. imux.com In neurons, enhanced Nurr1 activity promotes neuronal survival and differentiation. imux.com
Preclinical data have confirmed that Vidofludimus calcium potently activates Nurr1 at low concentrations. imux.com In cellular models, Vidofludimus calcium treatment led to the increased expression of Nurr1 target genes that are critical for neuronal growth and survival. imux.com For example, in vitro studies have shown that Vidofludimus calcium pretreatment enhanced neuronal cell survival and induced the expression of the anti-apoptotic gene BCL2. investorroom.comimux.com In vivo studies in animal models also demonstrated that treatment with Vidofludimus calcium resulted in increased levels of Nurr1 target genes such as Th (tyrosine hydroxylase), Cox5b, and Sod1 in the central nervous system. investorroom.com
| Model System | Cell Type | Observed Effect | Nurr1 Target Genes Upregulated |
|---|---|---|---|
| In vitro | Human (SH-SY5Y) and Murine (N2A) neuronal cells | Enhanced cell survival, protection from apoptosis investorroom.comimux.com | BCL2 investorroom.comimux.com |
| In vitro | Rat dopaminergic neurons (N27), Murine neuroblastoma (N2A), Human microglia (HMC3) | Increased gene expression imux.com | Various genes for neuronal growth, survival, and dopamine (B1211576) synthesis imux.com |
| In vivo (EAE model) | Mouse Brain and Spinal Cord | Increased gene expression investorroom.com | Nurr1 (Nr4a2), Th, Cox5b, Sod1 investorroom.com |
| In vivo (EAE model) | Mouse Plasma | Increased BDNF (biomarker for Nurr1 activation), Reduced NfL (biomarker for axonal damage) investorroom.com | Not applicable |
This dual mechanism of DHODH inhibition and Nurr1 activation positions Vidofludimus calcium as a compound with the potential to simultaneously address both the inflammatory and neurodegenerative aspects of certain diseases. imux.com
Anti-inflammatory Pathways
The anti-inflammatory effects of vidofludimus calcium are primarily mediated by its highly selective inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). firstwordpharma.comimux.com This enzyme is a key component in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of highly active cells like lymphocytes. imux.comnih.gov
Vidofludimus calcium has demonstrated a potent ability to inhibit the secretion of key pro-inflammatory cytokines. In preclinical studies using activated peripheral blood mononuclear cells (PBMCs), vidofludimus was more efficacious than the comparator compound teriflunomide in inhibiting the secretion of Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ). nih.govresearchgate.net Animal models of experimental autoimmune encephalomyelitis (EAE) showed that treatment with vidofludimus calcium led to reduced numbers of pathogenic T cells that produce IL-17A and IFN-γ. imux.com Furthermore, in human microglial cells stimulated with lipopolysaccharide (LPS), pretreatment with vidofludimus calcium significantly reduced the expression of pro-inflammatory cytokines including IFN-γ. investorroom.com This targeted reduction in cytokine production helps to quell the inflammatory response characteristic of autoimmune diseases. nih.gov
| Cytokine | Effect | Model/System | Source |
|---|---|---|---|
| IL-17 | Inhibition of secretion | Activated human PBMCs | nih.govresearchgate.net |
| IFN-γ | Inhibition of secretion | Activated human PBMCs | nih.govresearchgate.net |
| IL-17A | Reduced number of producing T cells | Murine EAE model | imux.com |
| IFN-γ | Reduced number of producing T cells | Murine EAE model | imux.com |
| IFN-γ | Reduced expression | LPS-stimulated human microglia (HMC3) | investorroom.com |
By inhibiting DHODH, vidofludimus calcium imposes metabolic stress specifically on highly metabolically active T and B lymphocytes, which rely on the de novo pyrimidine synthesis pathway for their expansion. imux.com This leads to a modulation of their activity and function, including the inhibition of T-lymphocyte proliferation. nih.govresearchgate.net A key feature of this mechanism is its selectivity; it targets hyperactive T and B cells while leaving other immune cells, and the normal function of the immune system, largely unaffected. firstwordpharma.comimux.comimux.com This selective action may reduce the risk of general immunosuppression and associated infections. nih.gov The drug is designed to reduce the activity of overly active immune cells that drive autoimmune attacks without impairing the body's ability to fight infections. multiplesclerosisnewstoday.comprnewswire.com
| Cell Type | Primary Mechanism | Effect | Source |
|---|---|---|---|
| Hyperactive T and B Lymphocytes | DHODH Inhibition | Inhibition of proliferation; modulation of activity and function | imux.comnih.govresearchgate.net |
| Pathogenic T helper cells | DHODH Inhibition | Reduced development and infiltration | imux.com |
| Microglia/Astrocytes | Nurr1 Activation | Reduced activation and production of pro-inflammatory/neurotoxic agents | medpath.comimux.com |
| Resting/Normal Immune Cells | Selective DHODH Inhibition | Largely unaffected, preserving normal immune function | firstwordpharma.comimux.comimux.com |
Antiviral Mechanisms
The DHODH inhibition mechanism of vidofludimus calcium also confers broad-spectrum antiviral activity. imux.commstrust.org.uk Virus-infected cells, similar to hyperactive immune cells, have a high metabolic rate and an increased need for pyrimidines to support viral replication. imux.comnih.gov By inhibiting DHODH, vidofludimus calcium can interfere with this process. imux.com This direct antiviral effect has been observed in various virus-infected cells. imux.com
A significant aspect of its antiviral profile is its activity against the Epstein-Barr virus (EBV). imux.com EBV infection has been strongly linked to the pathophysiology of MS. imux.com Preclinical data have shown that vidofludimus calcium can dose-dependently reduce the lytic reactivation of EBV in B cells. imux.comprnewswire.compatsnap.com This suggests that the compound may not only have a direct antiviral effect but could also prevent the reactivation of latent viruses like EBV, which is considered a potential trigger for autoimmune processes and a contributor to symptoms like fatigue. prnewswire.commstrust.org.ukpatsnap.com
Host-Directed Antiviral Strategies via DHODH Inhibition
Vidofludimus calcium exemplifies a host-directed antiviral strategy, which presents several advantages over traditional direct-acting antiviral agents google.com. By targeting a host cell enzyme, DHODH, the compound's efficacy is not dependent on specific viral proteins, which can be prone to mutation izb-online.degoogle.com. This host-based mechanism provides a broad-spectrum antiviral activity, making it potentially applicable against a wide range of viruses and less susceptible to the development of viral resistance izb-online.desec.gov.
The inhibition of DHODH selectively impacts metabolically activated cells, such as those infected by a virus, which rely heavily on the de novo pyrimidine synthesis pathway to support viral replication google.comsec.gov. In contrast, cells with normal metabolic activity can utilize the pyrimidine salvage pathway and are therefore less affected google.com. This selective action on hyperactivated cells is a key feature of its mechanism imux.com. Furthermore, DHODH inhibition can trigger innate immunity within the host cell, adding another layer to its antiviral effect izb-online.de. This host-centric approach may also be beneficial in ameliorating the overshooting immune response sometimes seen in severe viral infections by selectively targeting the highly activated immune cells responsible for hyperinflammation izb-online.denih.gov.
Interference with Viral Replication Cycles in Host Cells
The antiviral effect of vidofludimus calcium is primarily achieved by disrupting the viral replication cycle through the inhibition of pyrimidine biosynthesis imux.com. Viruses are obligate intracellular parasites that rely on the host cell's machinery and resources for replication investorroom.com. Rapid viral replication demands a substantial supply of nucleotides for the synthesis of the viral genome (RNA or DNA) and for the transcription of viral genes into messenger RNA (mRNA) to produce viral proteins sec.govinvestorroom.com.
By inhibiting DHODH, vidofludimus calcium blocks the rate-limiting step in the de novo synthesis of pyrimidines imux.com. This leads to a depletion of the intracellular pyrimidine pool, effectively "starving" the virus of the necessary building blocks for replication investorroom.commdpi.com. The direct consequences of this nucleotide pool depletion are the prevention of viral RNA and protein production, which halts the assembly of new virions izb-online.desec.gov. This mechanism interferes with multiple stages of the viral life cycle, including genome replication, transcription, and protein synthesis nih.gov. The broad applicability of this mechanism is suggested by its efficacy against both RNA and DNA viruses in preclinical studies google.comsec.gov.
Specific Antiviral Potency Against Identified Viruses
Research has demonstrated the antiviral activity of vidofludimus calcium against several specific human pathogenic viruses.
Epstein-Barr Virus (EBV)
Vidofludimus calcium has shown potent activity against the Epstein-Barr virus imux.com. Preclinical data indicates that it can inhibit EBV reactivation and the primary infection of epithelial cells imux.com. In vitro studies revealed a dose-dependent reduction of lytic EBV reactivation in B cells finanzwire.com. This is particularly relevant as EBV reactivation has been suggested as a potential trigger for symptoms like fatigue in conditions such as post-COVID syndrome and multiple sclerosis finanzwire.comfinanzwire.com.
Hepatitis E Virus (HEV)
A drug repurposing screen identified vidofludimus calcium as a potent candidate for the treatment of HEV infections nih.gov. Studies have shown that it effectively suppresses HEV replication in various cell culture models, including human liver organoids nih.govresearchgate.net. The anti-HEV mechanism is dependent on the blockage of pyrimidine synthesis nih.goveur.nl. Notably, vidofludimus calcium was effective against HEV mutants associated with resistance to ribavirin (B1680618), the current standard of care nih.gov. In combination with interferon-alpha, it exhibited synergistic antiviral activity nih.gov.
SARS-CoV-2
Vidofludimus calcium has demonstrated antiviral activity against SARS-CoV-2, the virus responsible for COVID-19 nih.gov. In cellular assays, the compound inhibited the replication of clinical isolates of SARS-CoV-2 at concentrations well below those observed in clinical trials izb-online.desec.gov. In vitro studies confirmed its activity at several levels of viral replication, including protein production, double-strand RNA synthesis, and the release of infectious virus particles nih.gov. A phase 2 clinical trial (CALVID-1) in patients hospitalized with COVID-19 suggested clinical antiviral activity, with a trend towards a quicker time to clinical improvement, particularly when therapy was initiated early nih.govnih.govresearchgate.net.
Table 1: In Vitro Antiviral Activity of Vidofludimus Calcium
| Virus | Model System | Endpoint | EC50 Value | Source |
|---|---|---|---|---|
| SARS-CoV-2 | Vero Cells | Viral Replication | 7.6 ± 5.8 µM | nih.gov |
| Hepatitis C Virus (HCV) | Cell Culture | Viral Replication | 5.9 µM | investorroom.com |
| Human Immunodeficiency Virus (HIV) | Cell Culture | Viral Replication | 2.1 µM | investorroom.com |
| Human Cytomegalovirus (hCMV) | Cell Culture | Viral Replication | 7.4 µM | investorroom.com |
| Epstein-Barr Virus (EBV) | Cell Culture | Viral Replication | 3.3 µM | investorroom.com |
| Influenza A Virus (IAV) | Cell Culture | Viral Replication | 2.8 µM | investorroom.com |
| Arenavirus | Cell Culture | Viral Replication | 2.9 µM | investorroom.com |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Preclinical and Translational Research Investigations
In Vitro Pharmacological Characterization
Vidofludimus (B1684499) calcium is a selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is the rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov This targeted action is particularly effective in highly metabolically active cells, such as activated lymphocytes and virus-infected cells, which have an increased demand for pyrimidines to support messenger RNA and DNA synthesis. nih.govimux.comnih.gov Normal-acting lymphocytes, which can use the DHODH-independent salvage pathway for pyrimidine synthesis, are largely unaffected. nih.gov This selective activity on hyperactive T and B cells allows for the modulation of inflammatory responses without broad immunosuppression. biospace.comimux.comprnewswire.com
Enzyme kinetic studies have demonstrated that vidofludimus is a potent inhibitor of human DHODH. nih.govselleckchem.com The concentration required for 50% inhibition (IC50) of human DHODH has been reported to be 160 nM probechem.com and in another study as 134 nM selleckchem.com. These studies confirm its role as a second-generation DHODH inhibitor. probechem.com
A key finding from comparative studies is the superior potency of vidofludimus over the first-generation DHODH inhibitor, teriflunomide (B560168). Vidofludimus is reported to be 2.6 times more potent in inhibiting the oxidation of dihydroorotate (DHO) by human DHODH compared to teriflunomide, which has a reported IC50 of 420 nM. probechem.comnih.govresearchgate.net This enhanced potency is attributed to its high selectivity for DHODH with a distinct lack of off-target effects. imux.com
Table 1: Comparative DHODH Inhibition Potency
| Compound | Target Enzyme | IC50 Value | Comparative Potency |
|---|---|---|---|
| Vidofludimus calcium | Human DHODH | 160 nM probechem.com | 2.6 times more potent than teriflunomide probechem.comnih.govresearchgate.net |
This table summarizes the inhibitory concentration (IC50) of vidofludimus calcium and teriflunomide on human dihydroorotate dehydrogenase (DHODH).
In cell-based assays, vidofludimus calcium has demonstrated clear dose-dependent effects. For instance, in studies involving phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs), vidofludimus caused a concentration-dependent inhibition of proliferation. selleckchem.com Furthermore, its antiviral activity shows a dose-dependent relationship; in vitro analysis revealed a dose-dependent reduction of lytic Epstein-Barr virus (EBV) reactivation in B cells. biospace.comprnewswire.comimux.com
Vidofludimus calcium selectively targets rapidly proliferating immune cells. patsnap.com It has been shown to be more efficacious in inhibiting T-lymphocyte proliferation compared to teriflunomide. nih.govresearchgate.net The half-maximal effective concentration (EC50) for the inhibition of T cell proliferation is 11.8 uM. probechem.com A similar effect was observed on CpG ODN 2006-PTO dependent B cell proliferation. probechem.com By creating metabolic stress through the inhibition of pyrimidine synthesis in highly active T and B cells, vidofludimus modulates their activity and function. imux.com If this metabolic stress is prolonged due to sustained DHODH inhibition, it can lead to the stabilization of pro-apoptotic transcripts and the induction of apoptosis. nih.gov Studies have confirmed that while both vidofludimus and teriflunomide increased cell apoptosis, vidofludimus was more effective at inhibiting T-lymphocyte proliferation. nih.govresearchgate.net
Vidofludimus is a potent inhibitor of pro-inflammatory cytokine release from stimulated immune cells. nih.gov In studies using human PBMCs stimulated with PHA, vidofludimus demonstrated a higher potency than teriflunomide in reducing the secretion of key cytokines. researchgate.netimux.com Specifically, it inhibits the expression and secretion of Interleukin-17 (IL-17), IL-17A, IL-17F, and Interferon-gamma (IFN-γ). nih.govprobechem.comnih.govresearchgate.net Additionally, preclinical data show that vidofludimus calcium reduced the gene expression of IL-6 and Tumor Necrosis Factor-alpha (TNFα) in human microglia stimulated with lipopolysaccharide (LPS). imux.com
Table 2: Effect of Vidofludimus Calcium on Cytokine Secretion
| Cytokine | Cell Type | Stimulant | Effect |
|---|---|---|---|
| IL-17 | Activated PBMCs | PHA | Inhibition/Reduction nih.govnih.govresearchgate.netimux.com |
| IFN-γ | Activated PBMCs | PHA | Inhibition/Reduction nih.govprobechem.comnih.govresearchgate.net |
| IL-6 | Human Microglia | LPS | Reduced Gene Expression imux.com |
This table outlines the inhibitory effects of vidofludimus calcium on the production of various pro-inflammatory cytokines in different immune cell types.
The inhibitory potency of vidofludimus on DHODH is species-dependent. The compound is significantly more active on human DHODH compared to the enzyme from rodents. probechem.com Specifically, vidofludimus is approximately 7.5-fold more potent on human DHODH than on rat DHODH, and about 64.4-fold more potent than on mouse DHODH. probechem.comnih.govresearchgate.net This highlights the high specificity of vidofludimus for the human enzyme. probechem.com
Table 3: Species-Dependent DHODH Inhibition
| Species | Relative Potency (Compared to Human) |
|---|---|
| Human | 1x |
| Rat | 7.5x lower probechem.comnih.govresearchgate.net |
This table compares the potency of vidofludimus in inhibiting DHODH across different species, with human DHODH as the reference.
Vidofludimus calcium exhibits broad-spectrum antiviral activity against a range of human pathogenic viruses. probechem.com This host-directed antiviral effect is a consequence of DHODH inhibition, which depletes the pyrimidine pools necessary for viral replication. nih.gov
Significant research has focused on its effect on Epstein-Barr virus (EBV). Preclinical experiments have shown a dose-dependent reduction of lytic EBV reactivation in B cells and reduced lytic EBV production in Akata cells. biospace.comprnewswire.compatsnap.com The half-maximal effective concentration (EC50) for reducing lytic EBV production from latently infected Akata-BX1-EBV-GFP cells was calculated as 3.5 ± 1.2 µM, demonstrating a potent anti-EBV effect in cell culture. imux.com Vidofludimus was also found to partially inhibit the lytic EBV infection of the epithelial cell line T81-GFP. imux.com
In addition to EBV, vidofludimus has shown activity against SARS-CoV-2, with an EC50 of 7.6 uM in Vero cells. probechem.com
In Vivo Non-Human Animal Model Investigations
Vidofludimus calcium has demonstrated notable efficacy in various animal models of experimental autoimmune encephalomyelitis (EAE), a key preclinical model for multiple sclerosis (MS). In a rat EAE model, vidofludimus calcium exhibited a dose-dependent inhibition of cumulative disease scores nih.gov. Specifically, doses of 20 mg/kg and 60 mg/kg resulted in a statistically significant decrease in disease severity researchgate.net.
Further studies in murine EAE models have corroborated these findings, showing that vidofludimus calcium reduces disease severity in both prophylactic and therapeutic settings investorroom.com. In a prophylactic model, 63% of mice treated with vidofludimus calcium remained disease-free compared to only 15% in the vehicle group investorroom.comimux.com. The treatment also led to a reduction in the infiltration of pathogenic T cells, such as IL-17+, GM-CSF+, and IFNγ+ CD4+ T cells, into the central nervous system investorroom.cominvestorroom.com. This suggests that vidofludimus calcium can prevent or lessen the severity of the disease by modulating the immune response investorroom.com.
The mechanism behind this efficacy is linked to its function as a dihydroorotate dehydrogenase (DHODH) inhibitor, which selectively targets rapidly proliferating immune cells nih.govimux.com. Additionally, its role as a potent activator of the nuclear receptor related 1 (Nurr1) is thought to contribute to its neuroprotective effects within the EAE model investorroom.cominvestorroom.com. Treatment with vidofludimus calcium in an EAE model was also shown to reduce plasma levels of neurofilament light chain (NfL), a biomarker for axonal damage investorroom.com.
Table 1: Efficacy of Vidofludimus Calcium in EAE Models
| Animal Model | Treatment Setting | Key Findings | Reference |
|---|---|---|---|
| Rat | Therapeutic | Dose-dependent inhibition of cumulative disease scores. nih.gov | nih.gov |
| Murine | Prophylactic | 63% of mice remained disease-free versus 15% in the vehicle group. investorroom.comimux.com | investorroom.comimux.com |
| Murine | Prophylactic & Therapeutic | Reduced disease severity and infiltration of proinflammatory T cells into the spinal cord. investorroom.com | investorroom.com |
| Murine | Therapeutic | Significantly reduced plasma NfL levels. investorroom.com | investorroom.com |
Preclinical investigations have shown that vidofludimus ameliorated colitis in murine models nih.gov. The therapeutic potential of vidofludimus calcium in inflammatory bowel disease, including ulcerative colitis, has been established in these non-human animal models imux.com. The compound's mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), which curtails the proliferation of hyperactive lymphocytes that drive the chronic inflammation characteristic of colitis nih.govimux.com. By selectively targeting these metabolically active immune cells, vidofludimus calcium exerts a potent anti-inflammatory effect while leaving other immune cells largely unaffected imux.comimux.com. This selective immunomodulation is a key aspect of its activity in murine colitis models imux.com.
A significant aspect of vidofludimus calcium's preclinical profile is its neuroprotective activity, which is primarily attributed to its function as a potent activator of the nuclear receptor related 1 (Nurr1) investorroom.commultiplesclerosisnewstoday.comfirstwordpharma.comproactiveinvestors.co.uk. Nurr1 is a transcription factor that plays a crucial role in the survival and maintenance of neurons investorroom.comyoutube.com.
In preclinical models, vidofludimus calcium has been shown to reduce neuronal loss and injury. This is achieved both directly, by promoting neuronal survival, and indirectly, by decreasing the activation of microglia, which can produce neurotoxic inflammatory mediators investorroom.comimux.com. Studies in animal models of neurological disorders have demonstrated that treatment with vidofludimus calcium leads to an increase in the expression of Nurr1 and its target genes in the central nervous system imux.com. For instance, in an EAE model, mice receiving vidofludimus calcium showed significantly higher levels of Nurr1 in the brain investorroom.com.
Furthermore, the activation of Nurr1 by vidofludimus calcium has been linked to the regulation of genes that support neuronal survival and mitigate the production of neurotoxic substances investorroom.com. This neuroprotective mechanism is believed to be independent of its DHODH inhibitory action and may be crucial for its potential to prevent neurodegeneration and disability progression in diseases like multiple sclerosis multiplesclerosisnewstoday.comfirstwordpharma.commultiplesclerosisnewstoday.com. Preclinical studies have also indicated that vidofludimus calcium may enhance levels of brain-derived neurotrophic factor (BDNF), a key protein for neuronal health, in the blood imux.com.
Vidofludimus calcium possesses broad-spectrum antiviral activity, which is linked to its inhibition of the DHODH enzyme imux.com. This enzyme is essential for the de novo synthesis of pyrimidines, which are critical for the replication of both DNA and RNA viruses. By inhibiting DHODH, vidofludimus calcium creates metabolic stress in virus-infected cells, thereby impeding viral replication imux.com.
Preclinical studies have highlighted its potent activity against the Epstein-Barr virus (EBV) imux.comnih.gov. This is particularly relevant for multiple sclerosis, as EBV infection is a known risk factor for the disease imux.comnih.gov. The ability of vidofludimus calcium to block the reactivation of EBV could be of significant therapeutic importance for MS patients imux.com.
Beyond EBV, the DHODH inhibitory mechanism of vidofludimus calcium suggests potential efficacy against a range of other viruses, including hepatitis C virus, SARS-CoV-2, cytomegalovirus, and even hemorrhagic fever-causing viruses like the Arena virus imux.com. In the context of the COVID-19 pandemic, in vitro data demonstrated that vidofludimus calcium exhibited potency against SARS-CoV-2 activity nih.gov.
Biomarker Research in Translational Studies
Neurofilament light chain (NfL) is a well-established biomarker for axonal damage and neurodegeneration investorroom.commultiplesclerosisnewstoday.com. In translational studies involving vidofludimus calcium, NfL has been a key focus to assess the compound's neuroprotective effects multiplesclerosisnewstoday.com.
In a murine EAE model, treatment with vidofludimus calcium significantly reduced plasma NfL levels, providing preclinical evidence of its ability to mitigate axonal damage investorroom.com. These findings from animal studies have been successfully translated into clinical research.
Clinical trial data has consistently shown that vidofludimus calcium is associated with reductions in serum NfL levels in patients with multiple sclerosis multiplesclerosisnewstoday.commultiplesclerosisnewstoday.com. A dose-dependent decrease in serum neurofilament light chain was observed in a phase 2 trial in relapsing-remitting MS nih.govmultiplesclerosisnewstoday.com. For example, baseline-adjusted decreases in serum NfL at 24 weeks were observed across different dose groups compared to placebo imux.com. An interim analysis of a phase 2 trial in progressive MS also revealed a clear separation in serum NfL levels between the vidofludimus calcium and placebo groups multiplesclerosisnewstoday.comyoutube.com. After six months, average NfL levels were notably lower with vidofludimus calcium treatment compared to placebo multiplesclerosisnewstoday.com. This reduction in NfL was observed across all subtypes of progressive MS, including in patients without recent inflammatory activity, suggesting a direct neuroprotective effect beyond its anti-inflammatory actions multiplesclerosisnewstoday.commultiplesclerosisnewstoday.com.
Table 2: Effect of Vidofludimus Calcium on Neurofilament Light Chain (NfL) Levels
| Study Population | Key Findings | Reference |
|---|---|---|
| Murine EAE Model | Significantly reduced plasma NfL levels. investorroom.com | investorroom.com |
| Relapsing-Remitting MS Patients | Dose-dependent decrease in serum NfL. imux.comnih.govmultiplesclerosisnewstoday.com | imux.comnih.govmultiplesclerosisnewstoday.com |
| Progressive MS Patients (Interim Analysis) | 22.4% lower average NfL levels compared to placebo after six months. multiplesclerosisnewstoday.comyoutube.com | multiplesclerosisnewstoday.comyoutube.com |
| Progressive MS Patients (Sub-analysis) | Reduction in NfL observed across all subtypes, including non-active secondary progressive MS. multiplesclerosisnewstoday.com | multiplesclerosisnewstoday.com |
Metabolomic Profiling in Response to DHODH Inhibition in Preclinical Systems
The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway, instigates significant and predictable alterations in the cellular metabolome. nih.gov DHODH catalyzes the conversion of dihydroorotate (DHO) to orotate, a rate-limiting step for the production of uridine (B1682114) monophosphate (UMP), which is the precursor for all other pyrimidine nucleotides essential for DNA and RNA synthesis. researchgate.netresearchgate.netuib.no Preclinical investigations using various DHODH inhibitors, the class to which Vidofludimus calcium belongs, have provided a detailed map of the metabolic consequences of blocking this enzyme. imux.compatsnap.com
The most immediate and pronounced metabolic effect of DHODH inhibition is the substantial accumulation of its direct substrate, the upstream metabolite DHO. researchgate.netacs.org In tandem, there is a marked depletion of the downstream product, orotate, and subsequent pyrimidine ribonucleotides such as UMP, UTP, and CTP. researchgate.netnih.gov This pyrimidine starvation is the primary mechanism underlying the cytostatic and cytotoxic effects of DHODH inhibitors on rapidly proliferating cells, such as activated lymphocytes or malignant cells, which have a high demand for nucleotides. nih.govashpublications.org Studies on cancer cell lines have quantified these changes, revealing a dramatic buildup of DHO following treatment with a DHODH inhibitor. researchgate.net For instance, in vitro treatment of leukemia cells with a DHODH inhibitor for 48 hours led to a more than 500-fold accumulation of DHO. researchgate.net
| Metabolite | Pathway Step | Effect of DHODH Inhibition | Magnitude of Change (Example) |
|---|---|---|---|
| Dihydroorotate (DHO) | Upstream Substrate | Dramatic Accumulation | >500-fold increase researchgate.net |
| Orotate | Downstream Product | Depletion | - |
| Uridine/Uridine Triphosphate (UTP) | Downstream Metabolite | Depletion | Significant decrease researchgate.netnih.gov |
| Cytidine Triphosphate (CTP) | Downstream Metabolite | Depletion | Significant decrease nih.gov |
Beyond the direct disruption of pyrimidine synthesis, metabolomic profiling has revealed broader shifts in cellular metabolism. Since DHODH is located in the inner mitochondrial membrane and donates electrons to the electron transport chain, its inhibition directly impacts mitochondrial function. researchgate.netuib.nonih.gov Pharmacological inhibition of DHODH has been shown to reduce mitochondrial respiration and oxygen consumption. uib.nonih.gov To compensate for this impaired respiratory function, cells often shift their energy production towards glycolysis. researchgate.netuib.nonih.gov Preclinical studies have observed increased glucose consumption and acidification of the culture medium, indicating enhanced lactate (B86563) production, which are hallmarks of a glycolytic phenotype. uib.nonih.gov
Further metabolomic studies in preclinical cancer models, such as chronic myeloid leukemia (CML), have identified additional metabolic vulnerabilities. Treatment of CML CD34+ cells with a potent DHODH inhibitor resulted in a significant reduction of various amino acids and induced substantial metabolic stress, ultimately leading to apoptosis. nih.gov These findings underscore that the metabolic impact of DHODH inhibition extends beyond nucleotide pools, affecting central carbon and amino acid metabolism and creating a state of profound metabolic disruption in highly dependent cells. nih.gov
| Metabolic Pathway | Observed Effect of DHODH Inhibition | Key Findings in Preclinical Systems |
|---|---|---|
| Mitochondrial Respiration | Impaired/Reduced | DHODH inhibitors reduce oxygen consumption. nih.gov |
| Glucose Metabolism | Shift to Glycolysis | Increased glucose consumption and lactate production. uib.nonih.gov |
| Amino Acid Metabolism | Disrupted | Significant reduction in amino acid levels in CML CD34+ cells. nih.gov |
| Overall Cellular State | Induction of Metabolic Stress | Leads to cell cycle arrest and apoptosis in vulnerable cells. ashpublications.orgnih.gov |
Investigational Therapeutic Areas and Disease Pathway Research
Autoimmune and Chronic Inflammatory Conditions
The primary mechanism of action of vidofludimus (B1684499) calcium in autoimmune and chronic inflammatory conditions is through the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). imux.compatsnap.commstrust.org.uk DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated T and B lymphocytes. patsnap.comnih.gov By inhibiting DHODH, vidofludimus calcium exerts a selective immunomodulatory effect, targeting the metabolic stress of hyperactive immune cells without causing broad immunosuppression. imux.compatsnap.com This targeted approach is being investigated in several autoimmune disorders.
Multiple Sclerosis: Pathological Mechanisms and Therapeutic Targeting
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. patsnap.com Vidofludimus calcium is being investigated as a potential treatment for both relapsing and progressive forms of MS. imux.commstrust.org.uk
The therapeutic strategy for vidofludimus calcium in MS involves a dual approach:
Anti-inflammatory effects : By inhibiting DHODH, vidofludimus calcium reduces the proliferation of activated T and B cells, which are key drivers of the inflammatory cascades that lead to myelin and nerve damage in MS. mstrust.org.uk This mechanism is thought to reduce the number of inflammatory lesions in the brain and spinal cord. mstrust.org.uk
Neuroprotective effects : Vidofludimus calcium is a potent activator of the nuclear receptor related 1 (Nurr1), a transcription factor that plays a crucial role in neuronal survival and function. imux.comimux.comyoutube.com Activation of Nurr1 may protect neurons from damage and slow the progression of disability in MS. imux.comyoutube.com
Clinical trial data has provided insights into the potential efficacy of vidofludimus calcium in MS.
| Clinical Trial | MS Type | Key Findings |
|---|---|---|
| EMPhASIS (Phase 2) | Relapsing-Remitting MS (RRMS) | Statistically significant reduction in the cumulative number of combined unique active (CUA) magnetic resonance imaging (MRI) lesions. imux.com A 62% reduction in CUA lesions was observed in patients receiving a 45mg dose compared to placebo. imux.comneurologylive.com The higher doses also reduced the total number of active lesions by more than 70% compared to placebo. multiplesclerosisnewstoday.com |
| CALLIPER (Phase 2) | Progressive MS (PMS) | Reduced the relative risk of 24-week confirmed disability worsening (24wCDW) by 20% in the overall PMS population compared to placebo. imux.comprnewswire.com In patients with primary progressive MS (PPMS), a 30% reduction in the relative risk of 24wCDW was observed. imux.com The trial also showed a 22.4% reduction in serum neurofilament light chain (NfL), a biomarker of nerve damage. mstrust.org.ukyoutube.com |
Inflammatory Bowel Disease: Immunopathogenesis and Intervention Strategies
Inflammatory bowel disease (IBD), which includes Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. patsnap.com The immunopathogenesis of IBD involves a dysregulated immune response to intestinal microbiota in genetically susceptible individuals.
Vidofludimus calcium's inhibition of DHODH is the primary mechanism being investigated to counter the inflammatory processes in IBD. patsnap.com By modulating the activity of pathogenic T and B cells in the gut, the compound aims to reduce intestinal inflammation and promote mucosal healing. patsnap.comnih.gov
The ENTRANCE study, an open-label trial, provided initial evidence of the clinical efficacy of vidofludimus in IBD. nih.gov In this study, 57.1% of patients with Crohn's disease and 50.0% of patients with ulcerative colitis who were steroid-dependent achieved steroid-free remission after 12 weeks of treatment. nih.gov
The CALDOSE-1 Phase 2 trial further evaluated vidofludimus calcium in patients with moderate-to-severe ulcerative colitis. While the induction phase did not meet its primary endpoint, the maintenance phase showed a dose-dependent increase in clinical remission at week 50. nih.govimux.com
| Clinical Trial | IBD Type | Key Findings |
|---|---|---|
| ENTRANCE | Crohn's Disease and Ulcerative Colitis | Demonstrated clinical efficacy in steroid-dependent IBD, with a significant portion of patients achieving steroid-free remission. nih.gov |
| CALDOSE-1 (Phase 2) | Ulcerative Colitis | Showed a dose-linear increase in clinical remission, steroid-free clinical remission, and endoscopic healing during the 50-week maintenance phase. nih.govimux.com The 30 mg dose was statistically superior to placebo in achieving clinical remission at week 50. imux.comfirstwordpharma.com |
Rheumatoid Arthritis and Systemic Lupus Erythematosus: DHODH Inhibition in Disease Pathophysiology
The rationale for investigating vidofludimus calcium in rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) is also based on its DHODH inhibitory activity. patsnap.comnih.gov Both RA and SLE are systemic autoimmune diseases driven by the proliferation and activity of autoreactive lymphocytes.
In RA, the inhibition of DHODH is an established therapeutic approach. nih.gov Vidofludimus, as a second-generation DHODH inhibitor, is chemically distinct from earlier compounds and is suggested to have a more selective effect. nih.govimux.com The COMPONENT study, a Phase 2 trial, assessed the safety and efficacy of vidofludimus in combination with methotrexate (B535133) in patients with RA who were not responding sufficiently to methotrexate alone. imux.com
For SLE, preclinical studies in animal models have shown that vidofludimus can suppress the disease. nih.gov The inhibition of DHODH is thought to reduce the production of autoantibodies and inflammatory cytokines that contribute to the diverse clinical manifestations of SLE.
Neurodegenerative Diseases
Beyond its applications in autoimmune-driven neuroinflammation in MS, the neuroprotective properties of vidofludimus calcium are being explored in the broader context of neurodegenerative diseases. imux.com
Neuroinflammation in the Context of Neurodegeneration
Neuroinflammation is a common pathological feature in many neurodegenerative diseases, contributing to neuronal damage and disease progression. The activation of microglia and astrocytes, the resident immune cells of the central nervous system, can lead to the production of pro-inflammatory cytokines and neurotoxic molecules. imux.com
Vidofludimus calcium's dual mechanism of action is of interest in this context:
DHODH inhibition may help to quell the chronic neuroinflammatory state by modulating the activity of infiltrating immune cells and resident glial cells. imux.com
Nurr1 activation has been shown to reduce the production of pro-inflammatory cytokines in microglia and astrocytes. imux.com
Exploration of Neuronal Survival and Protection Mechanisms in Degenerative Processes
The activation of Nurr1 by vidofludimus calcium is a key focus of research into its neuroprotective potential. imux.comimux.com Nurr1 is essential for the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease. youtube.com
The proposed neuroprotective mechanisms mediated by Nurr1 activation include:
Enhanced neuronal survival and differentiation : Nurr1 activity is directly linked to the survival and proper functioning of neurons. imux.com
Improved neurotransmission : By supporting neuronal health, Nurr1 activation may lead to better communication between nerve cells. imux.com
Reduction of neurotoxic agents : In microglia and astrocytes, Nurr1 activation can block the production of reactive oxygen species and nitric oxide, which are harmful to neurons. imux.com
This direct neuroprotective activity, evidenced by the reduction in serum NfL levels in MS trials, suggests a potential for vidofludimus calcium to slow disability progression in a range of neurodegenerative conditions. imux.commstrust.org.uk
Viral Infections
Vidofludimus calcium, an orally administered small molecule, is under investigation for its broad-spectrum antiviral effects. Its primary mechanism of action involves the selective inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, vidofludimus calcium disrupts the supply of pyrimidines, thereby affecting the replication of viruses that rely on the host's cellular machinery for their proliferation. This host-directed antiviral approach offers the potential for efficacy against a range of viral pathogens and a higher barrier to the development of viral resistance. nih.gov
Hepatitis E Virus: Host Factor Targeting for Antiviral Intervention
Research has identified vidofludimus calcium as a potent inhibitor of Hepatitis E virus (HEV) replication. nih.gov The anti-HEV activity of vidofludimus calcium is attributed to its function as a host-targeting antiviral. By inhibiting the host enzyme DHODH, it blocks the pyrimidine synthesis pathway, a crucial process for viral replication. nih.govvirosin.org This mechanism has been validated in various cell culture models, including human primary liver organoids, which provide a physiologically relevant system for studying the full life cycle of HEV. nih.gov
A significant finding is the efficacy of vidofludimus calcium against HEV strains that have developed resistance to ribavirin (B1680618), the current standard of care for chronic HEV infections. nih.gov Specifically, it has demonstrated robust inhibition of HEV mutants with Y1320H and G1634R substitutions. nih.gov Furthermore, when used in combination with interferon-α (IFN-α), vidofludimus calcium exhibits synergistic antiviral activity. nih.govvirosin.org The preclinical data indicate a favorable therapeutic window, with the IC50 value for HEV inhibition being 4.6 to 7.6-fold lower than the therapeutic doses currently used in clinical settings for other indications. nih.govvirosin.org
| Parameter | Finding | Reference |
|---|---|---|
| Mechanism of Action | Inhibition of host DHODH, blocking de novo pyrimidine synthesis. | nih.govvirosin.org |
| Efficacy Against Resistant Strains | Robustly inhibits ribavirin treatment failure-associated HEV mutants (Y1320H, G1634R). | nih.gov |
| Combination Therapy | Synergistic antiviral activity with IFN-α. | nih.govvirosin.org |
| Therapeutic Window | IC50 value is 4.6–7.6-fold lower than current therapeutic doses in patients. | nih.govvirosin.org |
Epstein-Barr Virus Associated Conditions: Immunomodulation and Viral Control
Vidofludimus calcium has demonstrated potent anti-Epstein-Barr virus (EBV) activity, primarily by inhibiting the lytic phase of the viral life cycle. imux.compatsnap.comimux.com EBV, a herpesvirus that establishes lifelong latent infection, can reactivate into a lytic cycle, which is implicated in the pathogenesis of various diseases. nih.gov Preclinical studies have shown that vidofludimus calcium leads to a dose-dependent reduction in lytic EBV reactivation in B cells and a decrease in lytic EBV production in Akata cells, a human B-cell line latently infected with EBV. imux.compatsnap.com
The anti-EBV effect of vidofludimus calcium in cell culture has been quantified with a half-maximal effective concentration (EC50) of 3.5 ± 1.2 µM. imux.com Beyond its direct antiviral effects, the investigation into vidofludimus calcium for EBV-associated conditions is also linked to its immunomodulatory properties. There is a growing body of research suggesting a link between EBV reactivation and fatigue in conditions such as post-COVID syndrome (PCS) and multiple sclerosis. imux.compatsnap.comimux.com A post-hoc analysis of the phase 2 CALVID-1 trial in COVID-19 patients revealed a lower prevalence of post-COVID fatigue in patients who received vidofludimus calcium compared to placebo. imux.com This has led to the hypothesis that by preventing EBV reactivation, vidofludimus calcium may help in reducing fatigue associated with these conditions. imux.comimux.com
| Parameter | Finding | Reference |
|---|---|---|
| Mechanism of Action | Inhibition of lytic EBV reactivation and production. | imux.compatsnap.comimux.com |
| In Vitro Efficacy | EC50 of 3.5 ± 1.2 µM for anti-EBV effect in cell culture. | imux.com |
| Clinical Observation (Post-hoc) | Lower prevalence of post-COVID fatigue in patients treated with vidofludimus calcium. | imux.com |
| Investigational Link | Potential for fatigue reduction through prevention of EBV reactivation. | imux.comimux.com |
SARS-CoV-2 and Other Viral Pathologies: Host-Directed Antiviral Development
The antiviral potential of vidofludimus calcium extends to SARS-CoV-2, the virus responsible for COVID-19, as well as other viral pathogens. imux.cominvestorroom.com As a host-directed antiviral, it targets the host enzyme DHODH, which is essential for the replication of many viruses that rely on the host's pyrimidine pool. nih.govnih.gov This mechanism offers the advantage of broad-spectrum activity and a lower likelihood of viral resistance development, as the drug targets a stable host factor rather than a rapidly mutating viral protein. nih.gov In vitro studies have demonstrated the antiviral activity of vidofludimus calcium against SARS-CoV-2, with a 99.9% effective concentration (EC99.9) of approximately 10 µM. investorroom.com
The clinical antiviral activity of vidofludimus calcium was investigated in the CALVID-1 trial, a phase 2, double-blind, randomized, placebo-controlled study in hospitalized patients with COVID-19. nih.gov While the primary endpoint of the need for invasive ventilation was not met due to a lower-than-expected rate of events, the study did show a trend towards clinical improvement. nih.govnih.gov The time to clinical improvement was approximately one day shorter in the vidofludimus calcium group compared to the placebo group. nih.govnih.gov This effect was more pronounced in patients who initiated treatment within nine days of symptom onset, with a 3.8-day shorter time to clinical improvement. nih.govnih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Mechanism of Action | Host-directed antiviral through DHODH inhibition, disrupting viral RNA replication. | nih.govnih.gov |
| In Vitro Efficacy | EC99.9 of ~10 µM against SARS-CoV-2. | investorroom.com |
| Clinical Trial | Phase 2 CALVID-1 trial in hospitalized COVID-19 patients. | nih.gov |
| Clinical Outcome | ~1 day shorter time to clinical improvement; 3.8 days shorter if treated within 9 days of symptom onset. | nih.govnih.gov |
Future Directions and Research Gaps
Exploration of Additional Unidentified Molecular Targets and Off-Target Effects
Vidofludimus (B1684499) calcium is recognized for its high selectivity. Its primary molecular target is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the metabolism of highly active immune cells. imux.compracticalneurology.com A second critical mechanism is the activation of the neuroprotective transcription factor Nuclear receptor-related 1 (Nurr1). multiplesclerosisnewstoday.comfirstwordpharma.comimux.com Preclinical studies have demonstrated a preference for Nurr1 over the related receptors Nur77 and NOR-1. imux.com
| Target/Pathway | Known Function | Relevance to Vidofludimus Calcium |
| Dihydroorotate Dehydrogenase (DHODH) | Key enzyme in de novo pyrimidine (B1678525) synthesis required for the proliferation of highly active lymphocytes. imux.com | Primary Target: Inhibition leads to anti-inflammatory and anti-viral effects by modulating T and B cell activity. prnewswire.comimux.com |
| Nuclear receptor-related 1 (Nurr1) | Transcription factor involved in neuronal survival, differentiation, and neuroinflammation. imux.commultiplesclerosisnewstoday.com | Secondary Target: Activation is associated with direct neuroprotective properties. imux.comfirstwordpharma.comproactiveinvestors.co.uk |
| Protein Kinases | Broad family of enzymes involved in cell signaling. | Lack of Off-Target Effect: Unlike some other DHODH inhibitors, vidofludimus calcium does not show significant off-target kinase activity, which is hypothesized to contribute to its favorable safety profile. nih.govimux.com |
Development of Novel Analogs with Enhanced Specificity and Potency
Building on the vidofludimus calcium scaffold, there is a significant opportunity to develop novel analogs with improved therapeutic properties. Research has already begun in this area, with medicinal chemistry efforts leading to the creation of metabolically more stable derivatives. nih.gov These new compounds have demonstrated improved DHODH inhibition and, consequently, enhanced efficacy against SARS-CoV-2 in preclinical models. nih.gov
Furthermore, Immunic's portfolio includes a range of derivative compounds that also show potent Nurr1 activation. imux.com Future development could focus on fine-tuning the dual activities of these analogs. The goal would be to engineer molecules with an optimized balance between DHODH inhibition and Nurr1 agonism, potentially tailored for specific diseases. For instance, an analog with enhanced neuroprotective (Nurr1) activity might be more suitable for progressive forms of MS, while another with stronger immunomodulatory (DHODH) effects could be developed for highly inflammatory conditions.
Advanced Preclinical Modeling for Complex Disease Pathways
Vidofludimus calcium has demonstrated efficacy in several conventional preclinical animal models, which have been instrumental in establishing its foundational therapeutic profile. imux.com
Established Preclinical Models for Vidofludimus Calcium
| Model | Disease Represented | Key Findings |
|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Dose-dependent inhibition of disease scores. nih.govresearchgate.net |
| Inflammatory Bowel Disease Models | Inflammatory Bowel Disease | Efficacy observed. imux.com |
| Systemic Lupus Erythematosus Models | Systemic Lupus Erythematosus | Efficacy observed. imux.com |
| Transplant Rejection Models | Transplant Rejection | Efficacy observed. imux.com |
| In Vitro/In Vivo Neuroinflammation Models | Neurodegeneration | Reduced neuronal loss and microglial activation, mediated by Nurr1. imux.comnasdaq.com |
While these models are valuable, the future of preclinical research lies in more sophisticated systems that can better replicate the complexity of human diseases. For conditions like progressive MS, where pathology involves compartmentalized inflammation within the central nervous system and progression independent of relapse activity (PIRA), advanced models are needed. prnewswire.comimux.com Future research could employ humanized mouse models, patient-derived organoids, or "organ-on-a-chip" technologies to better predict clinical efficacy and explore the drug's impact on intricate cellular and molecular pathways that are not fully recapitulated in traditional animal models.
Long-term Mechanistic Investigations and Persistence of Effects
Clinical trial extension studies have provided valuable data on the long-term effects of vidofludimus calcium, with treatment durations extending up to 5.5 years. multiplesclerosisnewstoday.comproactiveinvestors.com This long-term data indicates a persistent effect, notably a low rate of confirmed disability worsening (CDW) over time. imux.commultiplesclerosisnewstoday.comproactiveinvestors.com
Long-Term Efficacy Data from EMPhASIS Open-Label Extension
| Timepoint | Metric | Result |
|---|---|---|
| Week 144 | Patients free of 12-week CDW | 92.3% imux.com |
While these clinical outcomes are promising, the underlying long-term mechanisms require deeper investigation. Future research should focus on how sustained DHODH inhibition and Nurr1 activation alter the trajectory of the disease. Key questions include whether long-term treatment leads to durable changes in immune cell populations, promotes CNS repair mechanisms, or fundamentally alters the neurodegenerative processes that drive disability progression. Longitudinal studies incorporating advanced imaging and biomarker analysis will be essential to elucidate the persistence of these mechanistic effects.
Combination Research with Other Investigational Therapies
Current research has predominantly focused on vidofludimus calcium as a monotherapy. A significant research gap and future opportunity lie in exploring its use in combination with other therapeutic agents. Given its selective mechanism of action and favorable safety profile, it is a strong candidate for combination regimens. imux.comeuropeanpharmaceuticalreview.com Future preclinical and clinical studies could investigate its synergistic potential with other MS therapies that have complementary mechanisms, such as those promoting remyelination or targeting different aspects of the immune response. Such combinations could offer a multi-pronged approach to treating complex diseases, potentially leading to improved efficacy, especially in patient populations with more aggressive or progressive disease.
Research into Potential Resistance Mechanisms
The concept of treatment resistance is well-established in fields like oncology and infectious disease but is less explored for immunomodulatory therapies in autoimmune conditions. There is currently no evidence to suggest the development of resistance to vidofludimus calcium. In fact, its mechanism as a host-directed antiviral suggests a low potential for the development of viral resistance, a concept that may extend to its immunomodulatory effects. nih.gov However, the potential for adaptive changes in response to long-term DHODH inhibition remains a theoretical possibility. Future long-term mechanistic studies could investigate whether chronic exposure leads to the upregulation of compensatory metabolic pathways in immune cells or other adaptive responses that might temper the drug's efficacy over time. Proactively researching this area will ensure a comprehensive understanding of the drug's long-term interaction with the immune system.
Q & A
Q. What are the key pharmacological differentiators of vidofludimus calcium compared to other DHODH inhibitors like teriflunomide?
Vidofludimus calcium exhibits superior selectivity for DHODH, minimizing off-target effects responsible for adverse events (e.g., alopecia, neutropenia) associated with teriflunomide. Preclinical and phase 2 trials demonstrate comparable efficacy in suppressing T-cell proliferation but with a safety profile similar to placebo, attributed to its distinct chemical structure and polymorphic formulation . Methodologically, comparative studies utilize in vitro DHODH inhibition assays, lymphocyte proliferation assays, and PK/PD modeling to quantify target engagement and off-target risks .
Q. How do the dual mechanisms of DHODH inhibition and Nurr1 activation synergize in preclinical MS models?
Vidofludimus calcium’s inhibition of DHODH restricts pyrimidine biosynthesis in hyperactive immune cells, reducing pro-inflammatory cytokines (e.g., IL-17A, IgG). Concurrent Nurr1 activation upregulates neuroprotective pathways, as shown in murine experimental autoimmune encephalomyelitis (EAE) models. Methodological validation involves RNA sequencing of CNS tissue, flow cytometry for immune cell subsets, and MRI-based neurodegeneration metrics .
Q. What trial design considerations are critical for evaluating vidofludimus calcium in progressive MS?
Phase 2 trials (e.g., CALLIPER) employ serum neurofilament light chain (NfL) as a biomarker of neuroaxonal damage, with interim analyses at 24 weeks to assess early efficacy signals. Blinded protocols, stratification by disability status (EDSS), and adaptive dosing (e.g., 45 mg vs. placebo) ensure robustness. Longitudinal NfL trends and MRI lesion activity are analyzed using mixed-effects models to account for disease heterogeneity .
Advanced Research Questions
Q. How should researchers reconcile contradictory efficacy signals between COVID-19 and MS trials?
In COVID-19, vidofludimus calcium showed antiviral activity (reduced time to recovery) but no mortality benefit, likely due to late-stage enrollment during hyperinflammation. In MS, phase 2 trials demonstrated NfL reduction and relapse prevention, suggesting context-dependent mechanisms. Methodologically, subgroup analyses (e.g., viral load at baseline, MS disease activity) and in vitro SARS-CoV-2 replication assays under DHODH inhibition can clarify tissue-specific effects .
Q. What statistical approaches address high interpatient variability in NfL levels across MS subtypes?
Covariate-adjusted models (e.g., age, baseline EDSS) and percentile-based normalization (e.g., converting NfL to z-scores) reduce noise. In the CALLIPER trial, Bayesian hierarchical models were used to pool data from primary and secondary progressive MS cohorts, while sensitivity analyses excluded outliers. Interim futility analyses (planned in 2024) ensure statistical rigor .
Q. Can vidofludimus calcium’s antiviral properties against EBV inform its mechanism in MS?
Preclinical data suggest EBV reactivation is mitigated via DHODH inhibition, reducing B-cell proliferation and latent viral replication. Researchers should combine in vitro EBV lytic cycle assays (e.g., qPCR for EBNA-1) with longitudinal serology in clinical trials (e.g., anti-EBV IgG titers). The CALVID-1 trial incorporated EBV DNA monitoring to explore correlations with fatigue metrics .
Q. What challenges arise in designing trials to demonstrate neuroprotection independent of anti-inflammatory effects?
Isolating neuroprotection requires enrolling non-active progressive MS patients (no relapses/Gd+ lesions) and using endpoints like retinal OCT (ganglion cell layer thickness) or CSF NfL. The EMPhASIS trial achieved this by analyzing NfL changes in relapse-free subgroups, supported by Nurr1 activation assays in neuronal cultures .
Methodological and Data Analysis Questions
Q. How are PK/PD relationships optimized for vidofludimus calcium’s polymorphic formulation?
Phase 1 trials use crossover designs to compare bioavailability of amorphous vs. calcium salt formulations. Population PK modeling identifies covariates (e.g., BMI, renal function) affecting trough concentrations, while DHODH activity assays in PBMCs validate target engagement .
Q. What strategies mitigate confounding in open-label extension (OLE) phases of MS trials?
OLEs (e.g., EMPhASIS) employ propensity score matching to adjust for baseline differences between rollover cohorts. Blinded endpoint adjudication committees and pre-specified sensitivity analyses (e.g., excluding early terminators) reduce bias .
Q. How should researchers interpret divergent biomarker and clinical endpoint data?
Discordance between NfL reduction and disability progression (e.g., EDSS) may reflect lagged neuroprotection. Causal inference methods (e.g., mediation analysis) and machine learning (e.g., NfL trajectory clustering) can disentangle direct vs. indirect effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
